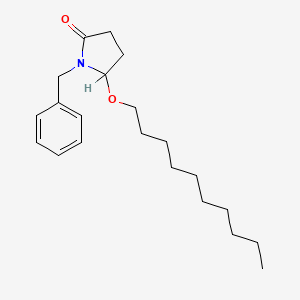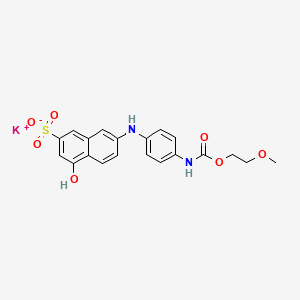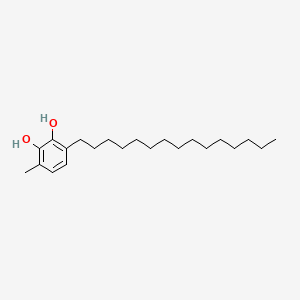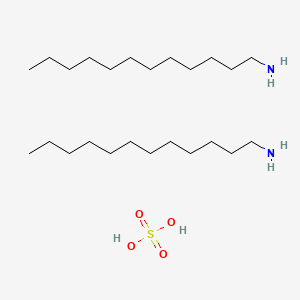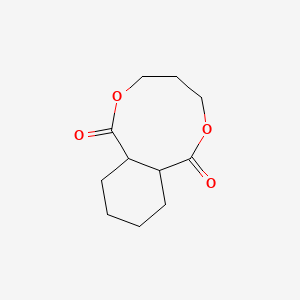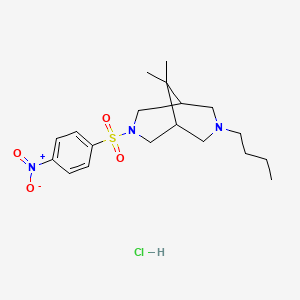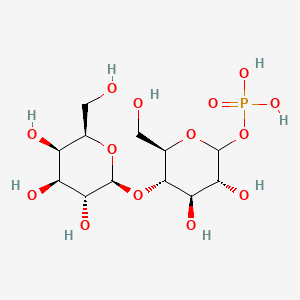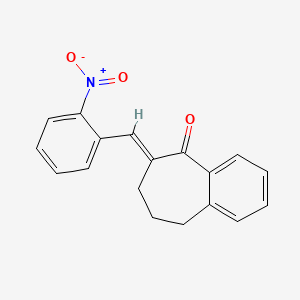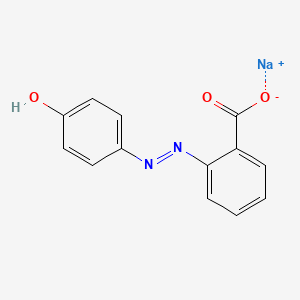
Sodium 2-((4-hydroxyphenyl)azo)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-((4-hydroxyphenyl)azo)benzoate is an organic compound with the molecular formula C13H9N2NaO3. It is a sodium salt derivative of 2-((4-hydroxyphenyl)azo)benzoic acid. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-((4-hydroxyphenyl)azo)benzoate typically involves the diazotization of 4-aminophenol followed by coupling with salicylic acid. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an alkaline medium to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated control systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions
Sodium 2-((4-hydroxyphenyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like alkyl halides and acid anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
科学研究应用
Sodium 2-((4-hydroxyphenyl)azo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
作用机制
The mechanism of action of sodium 2-((4-hydroxyphenyl)azo)benzoate involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color changes. The compound can also form complexes with metal ions, which can influence its reactivity and stability .
相似化合物的比较
Similar Compounds
Sodium 2-((4-hydroxyphenyl)azo)benzoate: Known for its vibrant color and stability.
2-((4-hydroxyphenyl)azo)benzoic acid: Similar structure but lacks the sodium ion, affecting its solubility and reactivity.
4-((2-carboxyphenyl)azo)phenol: Another azo compound with different substitution patterns, leading to variations in color and reactivity.
Uniqueness
This compound stands out due to its unique combination of azo and hydroxyl groups, which confer distinct chemical properties and versatility in various applications .
属性
CAS 编号 |
32050-78-5 |
|---|---|
分子式 |
C13H9N2NaO3 |
分子量 |
264.21 g/mol |
IUPAC 名称 |
sodium;2-[(4-hydroxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C13H10N2O3.Na/c16-10-7-5-9(6-8-10)14-15-12-4-2-1-3-11(12)13(17)18;/h1-8,16H,(H,17,18);/q;+1/p-1 |
InChI 键 |
YCXJEAJKOCMIQM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=CC=C(C=C2)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



